molecular formula C11H14BrNO B112828 N-Benzyl-2-bromo-2-methylpropanamide CAS No. 60110-37-4

N-Benzyl-2-bromo-2-methylpropanamide

Cat. No. B112828
CAS RN: 60110-37-4
M. Wt: 256.14 g/mol
InChI Key: GBWYPSSDQOXOFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzyl-2-bromo-2-methylpropanamide is a chemical compound with the molecular formula C11H14BrNO . It has a molecular weight of 256.14 g/mol . The IUPAC name for this compound is N-benzyl-2-bromo-2-methylpropanamide .


Molecular Structure Analysis

The InChI code for N-Benzyl-2-bromo-2-methylpropanamide is 1S/C11H14BrNO/c1-11(2,12)10(14)13-8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,13,14) . The canonical SMILES structure is CC©(C(=O)NCC1=CC=CC=C1)Br .


Physical And Chemical Properties Analysis

N-Benzyl-2-bromo-2-methylpropanamide has a topological polar surface area of 29.1 Ų . It has a complexity of 198 . The compound is solid at room temperature .

Scientific Research Applications

Photocyclization Studies

N-Benzyl-2-bromo-2-methylpropanamide has been studied for its role in photochemical reactions. Nishio et al. (2005) investigated the photochemical reactions of different N-(2-acylphenyl)-2-bromo-2-methylpropanamides, which include N-Benzyl-2-bromo-2-methylpropanamide. They found that these compounds undergo dehydrobromination, cyclization, and bromo-migration upon irradiation (Nishio, Koyama, Sasaki, & Sakamoto, 2005).

Biological Activities

In another study, Arayne et al. (2017) synthesized 2-methylpropanamide and benzamide derivatives of carboxyterfenadine, including compounds related to N-Benzyl-2-bromo-2-methylpropanamide, and evaluated their antihistaminic and anticholinergic activity. This suggests potential biological applications for derivatives of N-Benzyl-2-bromo-2-methylpropanamide (Arayne, Sultana, Shehnaz, Mandukhail, Gilani, & Haider, 2017).

Synthesis and Structure Analysis

Further research by Esteves et al. (2007) involved the controlled-potential reduction of related compounds, leading to derivatives in high yields, indicating the importance of N-Benzyl-2-bromo-2-methylpropanamide in synthetic chemistry (Esteves, Ferreira, & Medeiros, 2007).

Antifungal Activity

Ienascu et al. (2018) synthesized derivatives of N-Benzyl-2-bromo-2-methylpropanamide and assessed their antifungal activity. This research highlights the potential medicinal applications of compounds derived from N-Benzyl-2-bromo-2-methylpropanamide (Ienascu, Balaeș, Petre, Pop, Cata, Stefanut, Albu, & Poenaru, 2018).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

N-benzyl-2-bromo-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO/c1-11(2,12)10(14)13-8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBWYPSSDQOXOFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NCC1=CC=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70208859
Record name N-Benzyl-2-bromo-2-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70208859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzyl-2-bromo-2-methylpropanamide

CAS RN

60110-37-4
Record name N-Benzyl-2-bromo-2-methylpropanamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060110374
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Benzyl-2-bromo-2-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70208859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Prepared in 91% yield (10.7 g, 42 mmol) from the reaction of 2-bromo-2-methylpropanoyl bromide (10.6 g, 46 mmol) with benzylamine (5.1 mL, 46 mmol) via general procedure A. Rf=0.84 (3:1, hexanes:EtOAc); mp 73.4-75.5° C.; 1H NMR (400 MHz, CDCl3): δ 7.41-7.23 (m, 1H), 7.03 (br s, 1H), 4.46 (d, J=5.8 Hz, 1H), and 1.99 (s, 1H); 13C NMR (125 MHz, CDCl3): δ 172.0, 137.8, 128.8, 127.6, 127.6, 62.8, 44.4, and 32.6; IR (neat) 3291 (br), 3065, 301, 3008, 2938, 2919, 1642 (s), 1533 cm-1; HRMS (ESI) calculated 256.0332 C11H15BrNO [M+H]+, observed 256.0329.
Quantity
10.6 g
Type
reactant
Reaction Step One
Quantity
5.1 mL
Type
reactant
Reaction Step One
[Compound]
Name
( s )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Benzyl-2-bromo-2-methylpropanamide
Reactant of Route 2
Reactant of Route 2
N-Benzyl-2-bromo-2-methylpropanamide
Reactant of Route 3
Reactant of Route 3
N-Benzyl-2-bromo-2-methylpropanamide
Reactant of Route 4
Reactant of Route 4
N-Benzyl-2-bromo-2-methylpropanamide
Reactant of Route 5
Reactant of Route 5
N-Benzyl-2-bromo-2-methylpropanamide
Reactant of Route 6
Reactant of Route 6
N-Benzyl-2-bromo-2-methylpropanamide

Citations

For This Compound
27
Citations
AC Veronese, P Scrimin, G Vecchiati… - Journal of the …, 1984 - pubs.rsc.org
Representative β-enaminones (1) and (2) react with N-alkyl-2-bromo-2-methylpropanamides (4a), (4b), and (4c) in the presence of NaH, to afford oxazolidin-4-ones (5) and (6) or spiro-…
Number of citations: 7 pubs.rsc.org
P Scrimin, G Cavicchioni, F D'Angeli… - Journal of the …, 1988 - pubs.rsc.org
… When the evolution of hydrogen had subsided, N-benzyl-2-bromo-2methylpropanamide (1) (1.02 g, 4 mmol) in THF (10 ml) was added during 2 h with continuous stirring. The mixture …
Number of citations: 6 pubs.rsc.org
E Kim, D Mun, SG Kim - Asian Journal of Organic Chemistry, 2019 - Wiley Online Library
… In this cycloaddition reaction, N-benzyl-2-bromo-2-methylpropanamide reacted with a variety of 5-, 6-, 7-membered lactams in the presence of sodium hydride to afford their …
Number of citations: 15 onlinelibrary.wiley.com
YI Kwon, S Choi, HS Jang, SG Kim - Organic letters, 2020 - ACS Publications
… As expected, N-benzyl-2-bromo-2-methylpropanamide participates in this α-substitution (7d, 0%), indicating that the benzyl group on the N atom is not sufficient to stabilize the …
Number of citations: 27 pubs.acs.org
S Mizuta, K Kitamura, Y Morii, J Ishihara… - The Journal of …, 2021 - ACS Publications
… The general procedure C was followed, with N-benzyl-2-bromo-2-methylpropanamide (38.0 mg, 0.15 mmol), AgSCF 3 (62.7 mg, 0.30 mmol), AgOTf (3.9 mg, 10 mol %), Et 3 N (42 μL, …
Number of citations: 3 pubs.acs.org
Q Jia, Z Du, K Zhang, J Wang - Organic Chemistry Frontiers, 2017 - pubs.rsc.org
We report here the [3 + 2] cycloaddition reactions of in situ-generated aza-oxyallyl cations with commercially available α,β-unsaturated aldehydes or aldehydes, providing a rapid and …
Number of citations: 47 pubs.rsc.org
H Parekh - 2011 - wrap.warwick.ac.uk
The aim of this project lied in the development of an Evolvable Process Design (EPD) reactor platform such that 'evolved' chemical reactions could be investigated for the first time. The …
Number of citations: 5 wrap.warwick.ac.uk
IP Haloalkanes - thieme-connect.com
Alcohols can be efficiently prepared by substitution of haloalkanes and sulfonic esters with good leaving groups. The choice of reagents and reaction conditions for the hydrolysis is …
Number of citations: 0 www.thieme-connect.com
K Undheim - Synthesis, 2017 - thieme-connect.com
… The 1-oxa-4,6-diazaspiro[4.4]nonane scaffold in structure 35 (Scheme [9]) can be synthesized by a reaction between N-benzyl-2-bromo-2-methylpropanamide and a pyrrolidin-2-one …
Number of citations: 13 www.thieme-connect.com
Z Zhang, H Han, L Wang, Z Bu, Y Xie… - Organic & Biomolecular …, 2021 - pubs.rsc.org
… It should be noted that N-benzyl-2-bromo-2-methylpropanamide was proved to be an unsuccessful reaction partner, which may be caused by the low stability of the thus generated …
Number of citations: 30 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.